molecular formula C12H11NO B1391398 N-(3-ethynylphenyl)cyclopropanecarboxamide CAS No. 950154-52-6

N-(3-ethynylphenyl)cyclopropanecarboxamide

Cat. No. B1391398
M. Wt: 185.22 g/mol
InChI Key: CVDPFVUTWWTEFP-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)cyclopropanecarboxamide, also known as CPP or CX-5461, is a small molecule drug. It has a molecular weight of 185.22 g/mol . The molecular formula is C12H11NO .


Molecular Structure Analysis

The molecular structure of N-(3-ethynylphenyl)cyclopropanecarboxamide consists of a cyclopropane ring attached to a carboxamide group and a phenyl ring. The phenyl ring has an ethynyl group attached to it .


Physical And Chemical Properties Analysis

N-(3-ethynylphenyl)cyclopropanecarboxamide has a density of 1.2±0.1 g/cm3 and a boiling point of 384.7±25.0 °C at 760 mmHg . The flash point is 228.3±8.1 °C . The exact mass is 185.084061 .

Scientific Research Applications

Mechanistic Aspects in Cyclization

  • The cyclization of 1-(2-ethynylphenyl)-3,3-dialkyltriazenes, including structures similar to N-(3-ethynylphenyl)cyclopropanecarboxamide, reveals interesting mechanistic pathways. These cyclizations, occurring both thermally and under copper-mediated conditions, demonstrate diverse chemical behaviors such as carbene formation, pseudocoarctate pathways, and pericyclic reactions. Such studies are crucial for understanding the chemical behavior of these compounds in various conditions (Kimball, Weakley, Herges, & Haley, 2002).

Optoelectronic Applications

  • Research on ethynyl-pyrene derivatives, which are structurally related to N-(3-ethynylphenyl)cyclopropanecarboxamide, highlights their potential in optoelectronic devices. These compounds exhibit tunable photoluminescence and have been utilized in robust and highly fluorescent gels, which are integral in the construction of field-effect transistors. This indicates a potential application of similar compounds in optoelectronics (Diring, Camerel, Donnio, Dintzer, Toffanin, Capelli, Muccini, & Ziessel, 2009).

Synthetic Methodologies in Organic Chemistry

  • The arylation of methylene C(sp3)-H bonds in cyclopropanes, like N-(3-ethynylphenyl)cyclopropanecarboxamide, is significant for creating di- and trisubstituted cyclopropanecarboxamides with specific stereochemistry. Such methodologies are crucial for synthesizing complex organic compounds, offering pathways to novel structures with potential therapeutic and material applications (Parella, Gopalakrishnan, & Babu, 2013).

Safety And Hazards

Specific safety and hazard information for N-(3-ethynylphenyl)cyclopropanecarboxamide is not available in the resources I found .

properties

IUPAC Name

N-(3-ethynylphenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-9-4-3-5-11(8-9)13-12(14)10-6-7-10/h1,3-5,8,10H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDPFVUTWWTEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethynylphenyl)cyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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